molecular formula C13H15NO3 B047807 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid CAS No. 115706-39-3

2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid

Cat. No.: B047807
CAS No.: 115706-39-3
M. Wt: 233.26 g/mol
InChI Key: NXTIVKFWBOWRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid is a heterocyclic compound with a benzazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with an α-keto acid, followed by cyclization to form the benzazepine ring . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors in the body, modulating signaling pathways involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid is unique due to its specific substitution pattern on the benzazepine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(13(16)17)14-11-7-3-2-5-10(11)6-4-8-12(14)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTIVKFWBOWRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.